3-Bromo-4-(3-methyloxetan-3-yl)aniline is an organic compound characterized by its unique structure, which includes a bromine atom and a methyloxetane group attached to an aniline moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 228.12 g/mol. This compound is of interest in various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
3-Bromo-4-(3-methyloxetan-3-yl)aniline belongs to the class of organic compounds known as anilines, which are characterized by the presence of an amino group attached to an aromatic ring. It is also classified as a brominated compound due to the presence of the bromine atom.
The synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline can be achieved through several methods, primarily involving the bromination of 4-(3-methyloxetan-3-yl)aniline. One common approach involves:
Technical details regarding these methods include the use of inert atmospheres (e.g., argon) and anhydrous solvents to prevent side reactions .
The molecular structure of 3-Bromo-4-(3-methyloxetan-3-yl)aniline can be represented using various structural formulas:
InChI=1S/C10H12BrN/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
CC1(COC1)C2=CC=C(C=C2)N
These notations indicate the connectivity of atoms within the molecule, highlighting the presence of the methyloxetane ring and the bromine substituent.
The compound's molecular weight is approximately 228.12 g/mol, with a purity typically around 98% when sourced from commercial suppliers .
3-Bromo-4-(3-methyloxetan-3-yl)aniline can participate in various chemical reactions typical for anilines and brominated compounds:
Technical details regarding these reactions include optimal conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.
The mechanism of action for 3-Bromo-4-(3-methyloxetan-3-yl)aniline primarily involves its reactivity due to the electron-donating nature of the amino group and the electron-withdrawing effect of the bromine atom. This duality allows for:
Data supporting these mechanisms can be derived from kinetic studies and computational modeling that predict reaction pathways and product distributions.
The physical properties of 3-Bromo-4-(3-methyloxetan-3-yl)aniline include:
Chemical properties include:
Relevant data should be obtained from experimental studies or supplier specifications to confirm these properties .
3-Bromo-4-(3-methyloxetan-3-yl)aniline has several applications in scientific research:
Research continues to explore its potential in various applications, emphasizing its versatility as a chemical intermediate .
CAS No.: 3306-52-3
CAS No.: 3463-92-1
CAS No.: 1955-68-6
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 130832-66-5